3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-1H-indazole 3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-1H-indazole
Brand Name: Vulcanchem
CAS No.: 946261-79-6
VCID: VC5384950
InChI: InChI=1S/C18H17ClN4O/c19-14-6-2-4-8-16(14)22-9-11-23(12-10-22)18(24)17-13-5-1-3-7-15(13)20-21-17/h1-8H,9-12H2,(H,20,21)
SMILES: C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=NNC4=CC=CC=C43
Molecular Formula: C18H17ClN4O
Molecular Weight: 340.81

3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-1H-indazole

CAS No.: 946261-79-6

Cat. No.: VC5384950

Molecular Formula: C18H17ClN4O

Molecular Weight: 340.81

* For research use only. Not for human or veterinary use.

3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-1H-indazole - 946261-79-6

Specification

CAS No. 946261-79-6
Molecular Formula C18H17ClN4O
Molecular Weight 340.81
IUPAC Name [4-(2-chlorophenyl)piperazin-1-yl]-(1H-indazol-3-yl)methanone
Standard InChI InChI=1S/C18H17ClN4O/c19-14-6-2-4-8-16(14)22-9-11-23(12-10-22)18(24)17-13-5-1-3-7-15(13)20-21-17/h1-8H,9-12H2,(H,20,21)
Standard InChI Key VWKAHECNAXACRV-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=NNC4=CC=CC=C43

Introduction

Chemical Identity and Structural Analysis

Molecular Characteristics

The compound features a 1H-indazole core substituted at the 3-position by a carbonyl-linked piperazine ring, which is further functionalized with a 2-chlorophenyl group (Figure 1). Key parameters include:

PropertyValueSource
CAS Number946339-64-6
Molecular FormulaC18H17ClN4O\text{C}_{18}\text{H}_{17}\text{ClN}_4\text{O}
Molecular Weight340.8 g/mol
Density/Boiling PointNot reported

The indazole moiety contributes aromaticity and hydrogen-bonding capacity, while the piperazine-carbonyl group enhances solubility and receptor-binding versatility .

Synthesis and Derivative Development

Structural Derivatives

Modifications to the core structure impact bioactivity:

  • Piperazine ring substitution: Methyl groups at position 3 of piperazine reduce antimicrobial activity (MIC90: >100 µM) .

  • Chlorophenyl position: 2-Chloro substitution enhances CNS penetration compared to 3- or 4-chloro analogs .

Structure-Activity Relationships (SAR)

Core Modifications

  • Indazole replacement: Substituting indazole with naphthalene (e.g., compound 8 ) abolishes whole-cell activity, underscoring indazole’s role in target engagement.

  • Carbonyl linker: Replacement with sulfonamide reduces IMPDH inhibition by >50% .

Substituent Effects

ModificationBiological ImpactSource
2-Chloro on phenyl↑ Lipophilicity, ↑ CNS uptake
Piperazine N-methylation↓ Enzymatic inhibition
Indazole 5-nitro substitution↑ Antitubercular activity

Applications in Drug Discovery

Lead Optimization

The compound’s scaffold is a candidate for optimizing:

  • Antitubercular agents: Hybridizing indazole with piperazine improves Mtb IMPDH inhibition .

  • Kinase inhibitors: Piperazine-carbonyl groups chelate ATP-binding sites (e.g., PKM2 activators) .

Preclinical Challenges

  • Metabolic stability: Piperazine rings are prone to CYP450-mediated oxidation, necessitating prodrug strategies .

  • Solubility: LogP predictions (~3.5) suggest moderate aqueous solubility, requiring formulation aids .

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